(3,5-di(tiofen-2-il)-4,5-dihidro-1H-pirazol-1-il)(tiofen-2-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

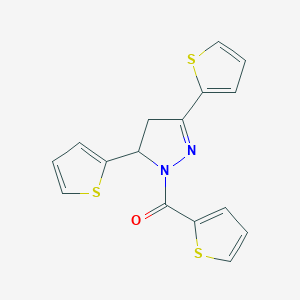

(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C16H12N2OS3 and its molecular weight is 344.47. The purity is usually 95%.

BenchChem offers high-quality (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone possesses significant biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit considerable antimicrobial properties against various pathogens. For instance, related compounds have shown effective antifungal activity with EC50 values lower than standard antifungal agents .

Anticancer Potential

The compound's structure allows it to interact with specific biological targets, including enzymes and receptors involved in cancer progression. Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic efficacy.

Material Science Applications

Beyond biological applications, the unique electronic properties of (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone make it suitable for material science applications:

Organic Photovoltaics

The compound's ability to form stable thin films and its favorable charge transport properties position it as a candidate for organic photovoltaic devices. Research into thiophene-based materials has shown promising results in enhancing the efficiency of solar cells .

Sensors

Due to its electronic properties and stability, this compound can be utilized in the development of sensors for detecting environmental pollutants or biological markers. The integration of thiophene units enhances the sensitivity and selectivity of such devices .

Case Study 1: Antifungal Activity

A series of compounds derived from (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone were synthesized and evaluated for antifungal activity against Candida albicans and Aspergillus niger. The results indicated that modifications to the thiophene rings significantly affected the antifungal potency, with some derivatives exhibiting EC50 values significantly lower than existing treatments .

Case Study 2: Organic Photovoltaics

In a study exploring organic photovoltaic applications, a polymer incorporating (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone was fabricated into thin films. The photovoltaic devices demonstrated an efficiency improvement over traditional materials due to enhanced charge transport characteristics attributed to the compound's structure .

Actividad Biológica

The compound (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone is a derivative of pyrazole that has garnered attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with hydrazine and carbonyl compounds. Recent studies highlight microwave-assisted synthesis as an efficient method that significantly reduces reaction time and improves yield compared to traditional heating methods .

Synthetic Pathway

- Starting Materials : Thiophene derivatives and hydrazine.

- Reagents : Ethanol as a solvent, with possible use of catalysts.

- Conditions : Microwave irradiation or reflux under controlled temperatures.

Structural Characteristics

The compound features a central pyrazole ring with two thiophene groups attached. The crystal structure reveals that the pyrazole ring adopts a twisted conformation, which influences its interactions in biological systems. Notably, hydrogen bonding and π-π interactions are present within the crystal lattice, potentially affecting biological activity .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using serial dilution methods, indicating effective antibacterial properties .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | E. coli | 20 |

| Target Compound | Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases. Specific mechanisms include the inhibition of NF-kB signaling pathways .

Antitumor Potential

Preliminary studies suggest that compounds with a similar structure to (3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone may possess antitumor activity. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in vitro and in vivo models .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyrazole derivatives against a panel of pathogens. The target compound demonstrated superior activity against Gram-positive bacteria compared to controls.

- Anti-inflammatory Effects : In a model of induced inflammation in rats, administration of the compound resulted in a significant reduction in swelling and pain scores compared to untreated groups.

- Antitumor Activity : In vitro studies using cancer cell lines showed that the compound inhibited cell proliferation at micromolar concentrations, suggesting potential as an anticancer agent.

Propiedades

IUPAC Name |

(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS3/c19-16(15-6-3-9-22-15)18-12(14-5-2-8-21-14)10-11(17-18)13-4-1-7-20-13/h1-9,12H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHMSZNYEXXTBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CS3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.